Ethyl 4-(4-benzoylphenoxy)butanoate
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Overview
Description
Ethyl 4-(4-benzoylphenoxy)butanoate is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . It is an ester, a class of compounds known for their pleasant odors and widespread occurrence in nature . Esters are commonly used in perfumes, flavorings, and as solvents in organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-benzoylphenoxy)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol . The general reaction involves the reaction of 4-(4-benzoylphenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield . The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction and achieve higher conversion rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-benzoylphenoxy)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) converts the ester into two alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Ethyl 4-(4-benzoylphenoxy)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(4-benzoylphenoxy)butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological systems . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(4-benzoylphenoxy)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, they differ in their alkyl and aryl groups, leading to variations in their physical and chemical properties.
List of Similar Compounds
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Properties
Molecular Formula |
C19H20O4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylphenoxy)butanoate |
InChI |
InChI=1S/C19H20O4/c1-2-22-18(20)9-6-14-23-17-12-10-16(11-13-17)19(21)15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3 |
InChI Key |
VXKINIOWOSIXND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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